molecular formula C18H17NO B13734480 Oxazole, 4,5-diphenyl-2-propyl- CAS No. 20662-95-7

Oxazole, 4,5-diphenyl-2-propyl-

Cat. No.: B13734480
CAS No.: 20662-95-7
M. Wt: 263.3 g/mol
InChI Key: WMXSHYISEBGYTE-UHFFFAOYSA-N
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Description

4,5-Diphenyl-2-propyloxazole is a heterocyclic compound characterized by the presence of an oxazole ring substituted with two phenyl groups and a propyl group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4,5-diphenyl-2-propyloxazole typically involves the cyclization of appropriate precursors. One common method includes the reaction of benzoin with propylamine in the presence of an acid catalyst to form the oxazole ring. The reaction conditions often require heating and a solvent such as ethanol or acetic acid to facilitate the cyclization process.

Industrial Production Methods: Industrial production of 4,5-diphenyl-2-propyloxazole may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Catalysts and solvents are carefully chosen to ensure scalability and cost-effectiveness.

Chemical Reactions Analysis

Types of Reactions: 4,5-Diphenyl-2-propyloxazole can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding oxazole derivatives.

    Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, resulting in the formation of reduced oxazole derivatives.

    Substitution: Electrophilic substitution reactions can occur at the phenyl rings, where reagents like bromine or nitric acid introduce substituents such as bromine or nitro groups.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.

    Reduction: Hydrogen gas, palladium catalyst, mild temperatures.

    Substitution: Bromine, nitric acid, sulfuric acid, controlled temperatures.

Major Products Formed:

    Oxidation: Oxidized oxazole derivatives.

    Reduction: Reduced oxazole derivatives.

    Substitution: Substituted phenyl oxazole derivatives.

Scientific Research Applications

4,5-Diphenyl-2-propyloxazole has been explored for various scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential biological activities, including anti-inflammatory and antimicrobial properties.

    Medicine: Studied for its potential use in drug development, particularly as a non-steroidal anti-inflammatory agent.

    Industry: Utilized in the development of advanced materials, including polymers and coatings, due to its unique structural properties.

Mechanism of Action

The mechanism of action of 4,5-diphenyl-2-propyloxazole involves its interaction with specific molecular targets. In biological systems, it may inhibit enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects. The compound’s structure allows it to fit into enzyme active sites, blocking substrate access and reducing enzyme activity.

Comparison with Similar Compounds

    4,5-Diphenyl-2-oxazolepropionic acid: Known for its anti-inflammatory properties.

    4,5-Diphenyl-4-isoxazoline: Exhibits analgesic and selective COX-2 anti-inflammatory activity.

    2-Propyl-4,5-diphenyloxazole: Shares structural similarities but differs in specific substituent positions.

Uniqueness: 4,5-Diphenyl-2-propyloxazole is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties

Properties

CAS No.

20662-95-7

Molecular Formula

C18H17NO

Molecular Weight

263.3 g/mol

IUPAC Name

4,5-diphenyl-2-propyl-1,3-oxazole

InChI

InChI=1S/C18H17NO/c1-2-9-16-19-17(14-10-5-3-6-11-14)18(20-16)15-12-7-4-8-13-15/h3-8,10-13H,2,9H2,1H3

InChI Key

WMXSHYISEBGYTE-UHFFFAOYSA-N

Canonical SMILES

CCCC1=NC(=C(O1)C2=CC=CC=C2)C3=CC=CC=C3

Origin of Product

United States

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